molecular formula C22H17BrN2O2S B3268064 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide CAS No. 474879-94-2

2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

Cat. No. B3268064
CAS RN: 474879-94-2
M. Wt: 453.4 g/mol
InChI Key: JCVGXSUBMYMWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family and is known to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. It may also induce apoptosis in cancer cells by activating certain pathways within the cells.
Biochemical and Physiological Effects:
Studies have shown that 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide exhibits various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines. It has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. In addition, this compound has been reported to exhibit anti-tumor properties by inhibiting the formation of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide in lab experiments include its ability to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

The potential therapeutic applications of 2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide have generated interest in further research. Some of the future directions for research include:
1. Investigating the mechanism of action of this compound in more detail to better understand its anti-inflammatory, anti-cancer, and anti-tumor properties.
2. Developing more efficient synthesis methods to increase the yield of the synthesis process.
3. Conducting more preclinical studies to evaluate the safety and efficacy of this compound in animal models.
4. Investigating the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
5. Developing new formulations of this compound to improve its solubility and bioavailability.
Conclusion:
2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is a synthetic compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-tumor properties and has been the focus of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide has been the focus of scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-phenacylsulfanyl-3-phenylquinazolin-4-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S.BrH/c25-20(16-9-3-1-4-10-16)15-27-22-23-19-14-8-7-13-18(19)21(26)24(22)17-11-5-2-6-12-17;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVGXSUBMYMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2-phenylethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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